2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H32N4O3S and its molecular weight is 492.64. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Evaluation
Thioxoquinazolinone derivatives, including compounds closely related to the one , have been synthesized and assessed for their anti-inflammatory and analgesic properties. Research demonstrated that certain derivatives exhibit significant anti-inflammatory activity compared to standard drugs such as diclofenac sodium. Furthermore, some compounds showed notable analgesic activity, indicating their potential utility in pain management. The structural elucidation of these compounds was based on various spectroscopic techniques, highlighting the role of the quinazolinone moiety in mediating the observed pharmacological effects (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antiproliferative Activities
Synthesis and evaluation of naphthalen-2-yl)acetamide and substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties have shown promising antiproliferative activities against various human cancer cell lines. Notably, some compounds exhibited specific cytotoxicity against nasopharyngeal carcinoma cell lines, with minimal impact on peripheral blood mononuclear cells. This specificity suggests potential applications in cancer therapy, particularly for targeting nasopharyngeal carcinoma (I‐Li Chen et al., 2013).
Enantioselective Synthesis
The compound and its derivatives have been utilized in the highly enantioselective synthesis of potent metabotropic receptor ligands. This application underscores the compound's utility in the synthesis of biologically active molecules with high stereochemical precision, contributing to the development of pharmaceutical agents with enhanced efficacy and safety profiles (Yeon-Ju Lee et al., 2005).
Photophysical Studies
Dihydroquinazolinone derivatives have been synthesized and characterized for their photophysical properties. Investigations into their absorption and emission spectroscopy revealed significant changes in photophysical properties dependent on solvent polarity. These findings have implications for the design of novel optical materials and sensors, demonstrating the versatile applications of quinazolinone derivatives beyond pharmaceuticals (Pannipara et al., 2017).
Novel Anticancer Agents
Thioaryl naphthylmethanone oxime ether analogs, structurally related to the compound , have been identified as potent anticancer agents. These compounds induced apoptosis, inhibited migration and invasion, and demonstrated potent tumor regression in preclinical models. The mechanistic studies suggest that these compounds exert their anticancer effects by targeting specific pathways involved in cancer cell proliferation and survival, offering a new avenue for cancer therapy development (Chakravarti et al., 2014).
Propiedades
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c32-25(28-23-11-5-8-20-7-1-2-9-21(20)23)19-35-26-22-10-3-4-12-24(22)31(27(33)29-26)14-6-13-30-15-17-34-18-16-30/h1-2,5,7-9,11H,3-4,6,10,12-19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWHGPEPYAJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.